molecular formula C7H6F3N3O2 B11882392 Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 1744-13-4

Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B11882392
CAS No.: 1744-13-4
M. Wt: 221.14 g/mol
InChI Key: GACGJMLOCBRYAL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6F3N3O2 and a molecular weight of 221.14 g/mol This compound is characterized by the presence of a pyrazine ring substituted with an amino group, a trifluoromethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carboxylate ester group can participate in various chemical interactions, modulating the activity of the target molecules .

Comparison with Similar Compounds

Comparison: Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its chloro, bromo, and unsubstituted analogs. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation .

Properties

CAS No.

1744-13-4

Molecular Formula

C7H6F3N3O2

Molecular Weight

221.14 g/mol

IUPAC Name

methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C7H6F3N3O2/c1-15-6(14)4-5(11)12-2-3(13-4)7(8,9)10/h2H,1H3,(H2,11,12)

InChI Key

GACGJMLOCBRYAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C(F)(F)F

Origin of Product

United States

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